Thalidomide-NH-amido-C2-NH2

PROTAC linker optimization Cereblon ligand-linker conjugates Ternary complex geometry

Linker length is a decisive variable in PROTAC ternary complex formation-suboptimal choice can reduce degradation potency by ≥10-fold. Thalidomide-NH-amido-C2-NH2 (CAS 2763827-10-5) is the shortest entry in the NH-amido-Cn-NH2 homologous series (C2, C4, C6, C8), essential for targets requiring close E3 ligase-POI proximity. • Primary amine terminal group enables direct EDC/HOBt or HATU/DIPEA amide coupling to carboxyl-containing warheads, eliminating multi-step NHS ester pre-activation. • ≥98% HPLC purity; hydrochloride salt (MW 409.82) available for enhanced DMSO/DMF solubility in automated library synthesis. • Dry powder storage at -20°C validated for ≥12 months, ensuring batch-to-batch reproducibility across degrader campaigns.

Molecular Formula C17H19N5O5
Molecular Weight 373.4 g/mol
Cat. No. B11936350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-NH-amido-C2-NH2
Molecular FormulaC17H19N5O5
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCN
InChIInChI=1S/C17H19N5O5/c18-6-7-19-13(24)8-20-10-3-1-2-9-14(10)17(27)22(16(9)26)11-4-5-12(23)21-15(11)25/h1-3,11,20H,4-8,18H2,(H,19,24)(H,21,23,25)
InChIKeyICFVWGDJVQUIGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-NH-amido-C2-NH2 Chemical Profile and PROTAC Role


Thalidomide-NH-amido-C2-NH2 (CAS: 2763827-10-5; free base molecular weight: 373.36 g/mol; molecular formula: C17H19N5O5) is a synthetic E3 ligase ligand-linker conjugate classified as a cereblon (CRBN)-recruiting building block for proteolysis-targeting chimera (PROTAC) development . It comprises a thalidomide-derived phthalimide-glutarimide core that binds the CRBN substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex, covalently coupled via an amide bond to an ethylenediamine-derived C2 linker terminating in a primary amine functional group . This terminal amine serves as the reactive handle for subsequent conjugation to carboxyl-containing warhead molecules targeting a protein of interest (POI), enabling the rational assembly of heterobifunctional degraders . Commercial availability is typically as the free base or hydrochloride salt (MW: 409.82 g/mol), with vendors reporting ≥98% purity by HPLC and specified long-term storage at -20°C as dry powder [1].

Why Thalidomide-NH-amido-C2-NH2 Substitution Requires Validation


In proteolysis-targeting chimera (PROTAC) development, the linker component is not a passive spacer but a critical determinant of ternary complex geometry, degradation efficiency, and physicochemical properties [1]. Thalidomide-based amine linkers within the NH-amido-Cn-NH2 series differ solely in alkyl chain length (C2, C4, C6, C8), yet this seemingly minor variation produces substantial differences in linker flexibility, aqueous solubility, and the spatial orientation between the E3 ligase and the target protein [2]. Literature evidence demonstrates that linker length optimization is essential for achieving potent degradation activity; PROTACs with suboptimal linker lengths fail to form productive ternary complexes or exhibit markedly reduced degradation efficiency (e.g., DC50 differences exceeding an order of magnitude between adjacent homologs) [3]. Furthermore, the primary amine terminal group imposes distinct synthetic constraints compared to secondary amine analogs, directly affecting conjugation yield in the final coupling step [4]. Consequently, arbitrarily substituting one chain-length variant for another without empirical validation risks compromising the entire degrader campaign—wasting synthetic effort, consuming scarce warhead material, and potentially missing the optimal degradation window altogether.

Thalidomide-NH-amido-C2-NH2: Evidence vs. Analogous Linkers


Conformational Constraint: C2 vs. Longer Alkyl Linkers

The Thalidomide-NH-amido-Cn-NH2 series comprises homologs with ethylene (C2), butylene (C4), hexylene (C6), and octylene (C8) linkers. While direct head-to-head degradation data comparing all four variants in an identical PROTAC construct remain unpublished, class-level inference from structurally related alkyl-linker SAR studies establishes that linker length variations of even two methylene units can shift PROTAC degradation DC50 values by ≥10-fold [1]. Specifically, a comprehensive SAR study of 72 PROTACs conjugating JQ-1 to CRBN ligands via linear alkyl linkers demonstrated that (CH2)5, (CH2)6, and (CH2)11 linkers yielded DC50 values of 16-52 nM for BRD4 degradation, whereas shorter and longer variants outside this optimal range showed substantially reduced potency [2]. The C2 linker in Thalidomide-NH-amido-C2-NH2 provides a significantly shorter and more rigid connection than its C6 and C8 counterparts—a deliberate design feature that may favor degradation of targets requiring closer E3 ligase-POI proximity, while longer homologs (C6, C8) are more appropriate when extended spatial separation is required .

PROTAC linker optimization Cereblon ligand-linker conjugates Ternary complex geometry

Primary Amine Terminal for Predictable Conjugation

Thalidomide-NH-amido-C2-NH2 features a primary amine (-NH2) terminal group that serves as the reactive nucleophile for conjugation to carboxyl-containing warheads via standard amide coupling protocols (e.g., HATU/DIPEA or EDC/HOBt). Comparative synthetic studies on pomalidomide-linker conjugates—a structurally analogous CRBN ligand system—demonstrate that secondary amines consistently afford greater coupling yields than their primary amine counterparts, with reported yield enhancements enabling one-pot JQ1-pomalidomide conjugate synthesis in yields up to 62% using optimized conditions [1]. This class-level inference suggests that primary amine-terminated linkers like Thalidomide-NH-amido-C2-NH2, while reliably functional, may require careful optimization of coupling conditions (e.g., extended reaction times, excess coupling reagent) to achieve yields comparable to secondary amine or pre-activated ester (e.g., NHS ester) analogs. The trade-off is that primary amines offer broader compatibility with diverse carboxylic acid warheads without requiring pre-activation steps, providing synthetic flexibility at the potential cost of modestly reduced coupling efficiency .

PROTAC synthesis Amide coupling Linker functionalization

Retained CRBN Binding After Functionalization

The functionalization of the thalidomide core at the 4-position of the phthalimide ring with an amide-linked C2-amine chain is designed to preserve CRBN binding affinity while providing a solvent-exposed exit vector for linker extension. While direct CRBN binding data (IC50 or Kd) for Thalidomide-NH-amido-C2-NH2 itself are not publicly reported, class-level evidence from structurally analogous 4-amino-substituted thalidomide derivatives indicates that modifications at this position are generally well-tolerated with respect to CRBN engagement [1]. For reference, the archetypal CRBN ligand thalidomide exhibits IC50 values in the low micromolar range (e.g., ~8.48 × 10^4 nM in fluorescence-based binding assays), whereas optimized thalidomide-based PROTAC building blocks with 4-position functionalization typically demonstrate maintained or moderately altered CRBN affinity [2]. This preservation of core CRBN binding ensures that Thalidomide-NH-amido-C2-NH2-derived PROTACs can effectively recruit the E3 ligase machinery, a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target protein [3].

Cereblon binding E3 ligase engagement Structure-activity relationship

Thalidomide-NH-amido-C2-NH2 Application Scenarios


Systematic Linker SAR with Short Alkyl Spacers

Use Thalidomide-NH-amido-C2-NH2 as the C2 entry in a homologous series (C2, C4, C6, C8) to systematically map the relationship between linker length and degradation efficiency. Class-level evidence from alkyl-linker PROTAC SAR studies demonstrates that DC50 values can vary by ≥10-fold across adjacent homologs, making the inclusion of the short C2 variant essential for identifying the optimal degradation window for targets requiring close E3 ligase-POI proximity [1]. Procuring all four chain-length variants in parallel enables comprehensive linker optimization without synthetic gaps.

Direct Conjugation to Carboxylic Acid Warheads

Employ Thalidomide-NH-amido-C2-NH2 when the target warhead contains a free carboxylic acid group and the user prefers direct amide coupling over multi-step pre-activation workflows. The primary amine terminal group enables straightforward EDC/HOBt or HATU/DIPEA-mediated conjugation, avoiding the additional synthetic steps required for NHS ester generation or other activated intermediates. This is particularly valuable when working with precious or synthetically complex warheads where minimizing handling steps reduces material loss .

High-Throughput PROTAC Library Synthesis with Validated Purity

Utilize Thalidomide-NH-amido-C2-NH2 (hydrochloride salt) in automated or semi-automated PROTAC library construction where batch-to-batch consistency and long-term storage stability are critical. Vendor specifications confirm ≥98% purity by HPLC and validated storage stability at -20°C for ≥12 months as dry powder , reducing the risk of failed coupling reactions due to degraded starting material. The hydrochloride salt form (MW: 409.82 g/mol) provides enhanced handling characteristics and solubility in polar aprotic solvents (e.g., DMSO, DMF) commonly used in high-throughput amide coupling workflows [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-NH-amido-C2-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.